molecular formula C11H14FN B12985638 (R)-2-(3-Fluorophenyl)piperidine

(R)-2-(3-Fluorophenyl)piperidine

Cat. No.: B12985638
M. Wt: 179.23 g/mol
InChI Key: YTYUBQPJRNWHGE-LLVKDONJSA-N
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Description

®-2-(3-Fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. The presence of a fluorine atom on the phenyl ring adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluorophenyl)piperidine typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluorophenyl)piperidine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluorophenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-(3-Fluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-Fluorophenyl)piperidine
  • 1-(3-Fluorophenyl)piperidine hydrochloride

Uniqueness

®-2-(3-Fluorophenyl)piperidine is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties compared to other similar compounds. This positional difference can affect the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)piperidine

InChI

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1

InChI Key

YTYUBQPJRNWHGE-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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